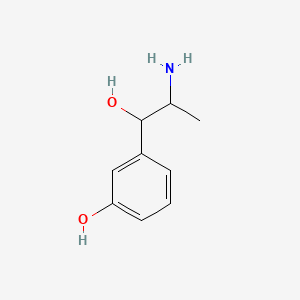

3-(2-Amino-1-hydroxypropyl)phenol

Overview

Description

“3-(2-Amino-1-hydroxypropyl)phenol” is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 .

Synthesis Analysis

The synthesis of phenols, such as “3-(2-Amino-1-hydroxypropyl)phenol”, can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The InChI code for “3-(2-Amino-1-hydroxypropyl)phenol” is 1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Phenols, such as “3-(2-Amino-1-hydroxypropyl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

“3-(2-Amino-1-hydroxypropyl)phenol” has a boiling point of 357.9±27.0 °C and a density of 1.198±0.06 g/cm3 . It is a solid substance .Scientific Research Applications

Pharmaceutical Synthesis: Metaraminol Production

3-(2-Amino-1-hydroxypropyl)phenol is utilized in the enzymatic production of metaraminol, a pharmaceutical compound used for treating hypotension . The process involves transamination from 2-hydroxy ketones in the presence of an amine donor, with L-alanine being a bio-based option. This method showcases the compound’s role in creating stereoselective, chiral amino alcohols, which are crucial in pharmaceuticals due to their high conversion rates and excellent stereoselectivity .

Biocatalysis: Enzyme-Catalyzed Reactions

The compound serves as a building block in biocatalytic processes, particularly in the creation of chiral amines and amino alcohols through transaminase enzymes . These reactions are significant for the pharmaceutical, fine chemical, and agricultural industries, where the demand for stereopure chiral compounds is high due to their therapeutic and agronomic applications .

Material Science: Polymer Incorporation

In material science, 3-(2-Amino-1-hydroxypropyl)phenol can be functionalized for incorporation into polymers. Its structure allows for stability and resistivity against microbial colonization, enhancing the barrier properties of polymers and extending the shelf life of products . This application is particularly relevant in the polymer, coating, and packaging industries .

Green Chemistry: Eco-Friendly Synthesis

The compound’s potential for green chemistry is highlighted in its use as a raw material for eco-friendly synthesis methods. It can replace petroleum-based raw materials, aligning with the industry’s shift towards sustainable and renewable resources .

Analytical Chemistry: Chemical Property Analysis

3-(2-Amino-1-hydroxypropyl)phenol’s chemical properties, such as melting point, boiling point, and density, are analyzed to understand its behavior in various applications. This information is crucial for customizing its use in different scientific fields and ensuring safety and efficacy .

Toxicology: Safety and Environmental Impact

The compound’s toxicity profile and environmental impact are studied to ensure safe handling and usage. Understanding its physical properties and potential hazards is essential for developing protocols for its application in research and industry .

Mechanism of Action

While there isn’t specific information on the mechanism of action for “3-(2-Amino-1-hydroxypropyl)phenol”, it’s worth noting that similar compounds like Metaraminol act through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure .

Future Directions

While there isn’t specific information on the future directions of “3-(2-Amino-1-hydroxypropyl)phenol”, it’s worth noting that similar compounds are used in various applications. For instance, Metaraminol is used for the treatment and prevention of hypotension due to hemorrhage, spinal anesthesia, and shock associated with brain damage .

properties

IUPAC Name |

3-(2-amino-1-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFIGDLSSYIKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858992 | |

| Record name | m-Hydroxynorephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Amino-1-hydroxypropyl)phenol | |

CAS RN |

7619-17-2 | |

| Record name | α-(1-Aminoethyl)-3-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7619-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Hydroxynorephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)

![8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane](/img/structure/B1208317.png)

![1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1208319.png)

![2-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1208320.png)

![1-(2-Chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B1208321.png)

![3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide](/img/structure/B1208324.png)